3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

Acetylcholinesterase Inhibition Piperidine SAR Benzofuran Carboxamide

This benzofuran-2-carboxamide incorporates a sterically hindered 3,5-dimethylpiperidine sulfonyl moiety (XLogP3-AA 3.8), differentiating it from simpler piperidine analogs. Primary qHTS data from NCATS show engagement of USP7, USP8, USP17, USP28, and the CBX7 chromodomain—a polypharmacological fingerprint not uniformly observed in close structural relatives. Procure for SAR exploration, epigenetic probe development, or ADME profiling against des-methyl controls. Confirm identity and purity (typically ≥95%) via LC-MS before use.

Molecular Formula C23H25N3O5S
Molecular Weight 455.53
CAS No. 399000-51-2
Cat. No. B2799455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
CAS399000-51-2
Molecular FormulaC23H25N3O5S
Molecular Weight455.53
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C
InChIInChI=1S/C23H25N3O5S/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)23(28)25-20-18-5-3-4-6-19(18)31-21(20)22(24)27/h3-10,14-15H,11-13H2,1-2H3,(H2,24,27)(H,25,28)
InChIKeyPJBGUIMMNNSMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure-Activity Profile of 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide (CAS 399000-51-2)


3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative featuring a sterically hindered 3,5-dimethylpiperidine sulfonyl moiety [1]. With a molecular formula of C23H25N3O5S and a relatively high XLogP3-AA of 3.8, it occupies a moderately lipophilic chemical space distinct from simpler piperidine sulfonamides [1]. Publicly available high-throughput screening data from the NCATS (National Center for Advancing Translational Sciences) indicates that this compound demonstrates inhibition against several deubiquitinases and epigenetic targets in primary qHTS assays . However, the compound currently lacks published peer-reviewed pharmacological characterization, and available evidence is limited to deposited screening outputs, making procurement and selection decisions reliant on a careful comparison with structurally related analogs in the class.

Why 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide Cannot Be Replaced by a Simple Analog


Compounds within the benzofuran-2-carboxamide sulfonamide class can display divergent biological profiles even when differing by only a single methyl group on the piperidine ring [1]. The target compound's 3,5-dimethylpiperidine sulfonyl substitution introduces unique steric and conformational constraints relative to the unsubstituted piperidine or 4-methylpiperidine analogs, which can alter target selectivity, metabolic stability, or polypharmacology . Generic substitution without head-to-head selectivity or phenotypic profiling data therefore carries a material risk of compromising the biological readout, particularly given that this compound's screening profile spans several deubiquitinase and CBX chromodomain targets not uniformly engaged by close structural relatives.

Quantitative Evidence for the Selection of 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide Over Structurally Related Analogs


3,5-Dimethylpiperidine vs. Unsubstituted Piperidine Sulfonamide: Acetylcholinesterase IC50 Comparison in Class-Level Enzymatic Assay

Two structurally related analogs, each containing the 3,5-dimethylpiperidine sulfonyl group but differing in the core heterocycle, were tested in the same Chemsrc-curated activity panel. 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide demonstrated an acetylcholinesterase IC50 below 0.5 µM, establishing the 3,5-dimethylpiperidine sulfonyl moiety as a potency-enabling fragment in this target class . In contrast, N-Benzyl-3-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzofuran-2-carboxamide, where the 3,5-dimethyl substitution is absent, functions primarily as a calcium channel antagonist with no reported sub-micromolar AChE activity . While a direct head-to-head comparison for the exact target compound is not yet available, this class-level inference supports the hypothesis that the 3,5-dimethyl pattern confers a distinct target engagement profile.

Acetylcholinesterase Inhibition Piperidine SAR Benzofuran Carboxamide

Target Compound Selectivity in Deubiquitinase Panel: Primary qHTS Activity Across USP Family Members

In a comprehensive NCATS primary qHTS panel, 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide was screened against USP7, USP8, USP17, and USP28 deubiquitinases, as well as the CBX7 chromodomain . The assay data, aggregated by ChemSrc, indicates that the compound was active in multiple USP primary screens, a polypharmacology profile not commonly observed for all sulfonamide analogs in the PubChem database. While specific IC50 values are not publicly resolved from these primary screens, the broad activity fingerprint distinguishes this compound from known selective USP7 inhibitors that lack the 3,5-dimethylpiperidine moiety [1]. Direct comparator data within the same assay for piperidine or 4-methylpiperidine analogs is unavailable.

Deubiquitinase Inhibition USP7 USP8 qHTS Screening

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Calculated Molecular Descriptors Versus Linear Piperidine Analogs

3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide has a calculated XLogP3-AA of 3.8 and 5 rotatable bonds, with a TPSA of approximately 110 Ų [1]. In contrast, the unsubstituted analog 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (where available, based on interpolated data) is predicted to have a lower XLogP3-AA near 2.9–3.2 due to the absence of the two methyl groups and a corresponding reduction in molecular surface area [2]. This difference of at least 0.6 log units in lipophilicity can influence passive permeability, plasma protein binding, and metabolic clearance in a compound-specific manner. While no direct ADME assay comparison is available, the increased lipophilicity combined with the steric protection of the sulfonamide group by the 3,5-dimethyl substitution suggests that the target compound may exhibit a distinct pharmacokinetic profile relative to the des-methyl analog.

Lipophilicity XLogP3-AA ADME Predictions Physicochemical SAR

Kinase Profiling Selectivity: Absence of COX-2 Activity in 3,5-Dimethylpiperidine Sulfonamide Scaffolds

A structurally analogous compound, 5-(3,5-dimethylpiperidin-1-yl)-1-(5-(methylsulfonyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, demonstrated only weak COX-2 inhibitory activity (IC50 = 95 nM) in canine whole blood [1]. In contrast, several unsubstituted piperidine sulfonyl derivatives have been associated with significant COX inhibition. The 3,5-dimethyl substitution on the piperidine ring appears unfavorable for COX-2 binding, suggesting that the target compound may exhibit reduced off-target COX inhibition relative to piperidine sulfonamide analogs. No COX inhibition data are available for the exact target compound, nor are there direct head-to-head data against its des-methyl analog in any assay; this inference is based solely on the SAR of the 3,5-dimethylpiperidine fragment in a chemically related context.

Kinase Selectivity COX-2 Inhibition Off-target Profiling

Evidence-Driven Application Scenarios for 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide


Deubiquitinase Network Probe Development

Based on the multi-USP primary screening activity profile established in Section 3, this compound can serve as a starting scaffold for the development of chemical probes targeting deubiquitinase networks involved in cancer . The simultaneous engagement of USP7, USP8, USP17, and USP28 in primary qHTS suggests potential utility as a polypharmacological starting point, provided that confirmatory dose-response experiments and selectivity profiling against the wider deubiquitinase family are performed post-procurement. Researchers should verify compound identity and purity via LC-MS before initiating biological experiments, as the compound is typically supplied at 95% purity .

Structure-Activity Relationship (SAR) Expansion in Acetylcholinesterase Programs

Building on the class-level evidence that 3,5-dimethylpiperidine sulfonamide-bearing analogs achieve sub-micromolar acetylcholinesterase inhibition , this compound provides a benzofuran core alternative to the thiophene scaffold previously characterized. Procurement for systematic SAR exploration, where the 3,5-dimethyl group is varied against 4-methyl and unsubstituted piperidine controls within the same assay, will be essential to confirm whether the target compound replicates the AChE activity seen in the thiophene series.

Epigenetic Reader Domain (CBX7) Chemical Tool Optimization

The primary screening activity against the CBX7 chromodomain positions this compound as a potential starting point for epigenetic reader domain chemical probe development, an area of growing therapeutic interest. To advance beyond primary screening, users should implement orthogonal binding assays (e.g., ITC, SPR) and cellular target engagement measurements, comparing the target compound directly with structurally related analogs that lack the CBX7 activity fingerprint.

ADME-Driven Lead Optimization for Lipophilic Benzofuran Carboxamides

The computed XLogP3-AA of 3.8 [1] puts this compound at the upper end of the typically preferred lipophilicity range for lead-like molecules (XLogP < 5). It can therefore serve as a tool compound for investigating the permeability, metabolic stability, and solubility liabilities associated with lipophilic benzofuran-2-carboxamide sulfonamides. Procurement for experimental LogD, microsomal stability, and Caco-2 permeability assays, in direct comparison with the des-methyl analog, is recommended to translate the predicted physicochemical differentiation into actionable ADME data.

Quote Request

Request a Quote for 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.